

Pyracarbolid: A Technical Guide to Solubility, Stability, and Mechanism of Action

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available data on the solubility and stability of the fungicide **Pyracarbolid**. It also details its mechanism of action as a succinate dehydrogenase inhibitor. This document is intended to serve as a valuable resource for professionals in research and development.

Pyracarbolid: Core Properties

Pyracarbolid is a systemic anilide fungicide.[1] It is absorbed by plants through their roots and leaves.[1]

Table 1: Physicochemical Properties of **Pyracarbolid**

Property	Value	Source
CAS Number	24691-76-7	[2]
Molecular Formula	C13H15NO2	[2]
Molecular Weight	217.26 g/mol	[2]
Melting Point	110-111 °C	[2]
pKa (Predicted)	14.41 ± 0.70	[3]



Solubility Profile

Understanding the solubility of **Pyracarbolid** is crucial for formulation development, environmental fate assessment, and designing toxicological studies.

Table 2: Solubility of Pyracarbolid

Solvent	Temperature	Solubility	Source
Water	40 °C	0.6 g/L	[2][3]
Water	20 °C, pH 7	600 mg/L	[1]
Chloroform	20 °C	366,000 mg/L	[1]
Ethanol	20 °C	89,000 mg/L	[4]
Ethyl acetate	20 °C	86,000 mg/L	[4]
Xylene	20 °C	13,000 mg/L	[4]

Stability Characteristics

The stability of a fungicide is a critical parameter that influences its shelf-life, efficacy, and environmental persistence. While specific experimental data on the degradation kinetics of **Pyracarbolid**, such as its hydrolysis and photolysis half-lives, are not readily available in the public domain, a general shelf-life has been reported.

Table 3: Stability Data for Pyracarbolid



Stability Parameter	Conditions	Value	Source
Shelf-Life	Recommended storage conditions	2 years	[5]
Aqueous Hydrolysis (DT50)	Data not available	-	
Aqueous Photolysis (DT50)	Data not available	-	_
Thermal Stability	Data not available	-	

Experimental Protocols

Detailed experimental protocols for determining the solubility and stability of **Pyracarbolid** are not publicly available. However, standardized guidelines from organizations like the OECD (Organisation for Economic Co-operation and Development) provide a framework for generating such data. The following are detailed methodologies based on these established guidelines.

Solubility Determination Protocol (Shake-Flask Method)

This protocol is based on the OECD Guideline for the Testing of Chemicals, Section 105.

Objective: To determine the water solubility of **Pyracarbolid** at a specific temperature.

Materials:

- Pyracarbolid (analytical standard)
- Distilled or deionized water
- · Constant temperature water bath or shaker
- Centrifuge
- Analytical balance



- pH meter
- Appropriate analytical instrumentation (e.g., HPLC-UV)

Procedure:

- Preparation of Test Solutions: Add an excess amount of Pyracarbolid to a series of flasks containing water.
- Equilibration: Place the flasks in a constant temperature shaker bath set to the desired temperature (e.g., 20°C and 40°C). Agitate the flasks for a sufficient time to allow for equilibration (typically 24-48 hours). A preliminary test should be conducted to determine the time required to reach equilibrium.
- Phase Separation: After equilibration, cease agitation and allow the solutions to stand undisturbed at the test temperature to allow for the separation of undissolved material.
 Centrifuge the samples to ensure complete removal of suspended particles.
- Sampling and Analysis: Carefully remove an aliquot from the clear aqueous phase of each flask. Analyze the concentration of **Pyracarbolid** in the aliquot using a validated analytical method.
- Data Reporting: The water solubility is reported as the mean of at least three replicate determinations.

Stability Testing: Hydrolysis as a Function of pH

This protocol is based on the principles outlined in the OECD Guideline for the Testing of Chemicals, Section 111.

Objective: To determine the rate of hydrolysis of **Pyracarbolid** in aqueous solutions at different pH values.

Materials:

- Pyracarbolid (analytical standard)
- Sterile buffer solutions at pH 4, 7, and 9



- Constant temperature incubator (e.g., at 25°C and 50°C)
- Analytical instrumentation (e.g., LC-MS/MS)

Procedure:

- Preparation of Test Solutions: Prepare solutions of Pyracarbolid in each of the sterile buffer solutions (pH 4, 7, and 9) at a known concentration.
- Incubation: Place the test solutions in the dark in a constant temperature incubator.
- Sampling: At predetermined time intervals, withdraw aliquots from each test solution. The sampling frequency will depend on the expected rate of degradation.
- Analysis: Analyze the concentration of the remaining Pyracarbolid in each aliquot using a validated analytical method. Identify any major degradation products if possible.
- Data Analysis: Determine the degradation rate constant and the half-life (DT₅₀) of
 Pyracarbolid at each pH and temperature combination by plotting the concentration of
 Pyracarbolid versus time.

Stability Testing: Aqueous Photolysis

This protocol is based on the principles outlined in the OECD Guideline for the Testing of Chemicals, Section 316.

Objective: To determine the rate of photodegradation of **Pyracarbolid** in an aqueous environment under simulated sunlight.

Materials:

- Pyracarbolid (analytical standard)
- Sterile, buffered, air-saturated water (e.g., pH 7)
- A light source that simulates natural sunlight (e.g., a xenon arc lamp)
- Photoreactor with a temperature control system



- · Quantum radiometer
- Analytical instrumentation (e.g., LC-MS/MS)

Procedure:

- Preparation of Test Solutions: Prepare an aqueous solution of Pyracarbolid of known concentration in sterile, buffered water.
- Irradiation: Irradiate the test solution in the photoreactor using the simulated sunlight source. Maintain a constant temperature. Dark controls (samples protected from light) should be run in parallel to account for any non-photolytic degradation.
- Sampling: At appropriate time intervals, withdraw samples from the irradiated and dark control solutions.
- Analysis: Analyze the concentration of Pyracarbolid and any identified photoproducts in the samples.
- Data Analysis: Calculate the photodegradation rate constant and the half-life (DT₅₀) of Pyracarbolid.

Mechanism of Action: Succinate Dehydrogenase Inhibition

Pyracarbolid functions as a Succinate Dehydrogenase Inhibitor (SDHI).[1] SDHIs disrupt the fungal mitochondrial respiratory chain, which is essential for energy production.

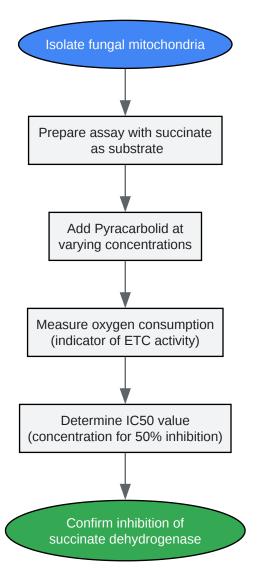
The target of **Pyracarbolid** is succinate dehydrogenase (also known as Complex II), a key enzyme in both the tricarboxylic acid (TCA) cycle and the electron transport chain. By inhibiting this enzyme, **Pyracarbolid** blocks the oxidation of succinate to fumarate. This interruption in the electron transport chain prevents the production of ATP, leading to the death of the fungal cell.

Signaling Pathway Diagram

Caption: Mechanism of action of **Pyracarbolid** as an SDHI fungicide.



Experimental Workflow for Determining Mechanism of Action



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Caption: Workflow for confirming SDHI activity of Pyracarbolid.

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